Cas no 1780432-03-2 (3-bromoimidazo1,2-cpyrimidin-5-ol)

3-bromoimidazo1,2-cpyrimidin-5-ol 化学的及び物理的性質
名前と識別子
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- EN300-1659564
- 3-Bromoimidazo[1,2-c]pyrimidin-5-ol
- 1780432-03-2
- Imidazo[1,2-c]pyrimidin-5(6H)-one, 3-bromo-
- 3-bromoimidazo1,2-cpyrimidin-5-ol
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- インチ: 1S/C6H4BrN3O/c7-4-3-9-5-1-2-8-6(11)10(4)5/h1-3H,(H,8,11)
- InChIKey: FFUSQFPLTIMHPE-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CNC(N21)=O
計算された属性
- 精确分子量: 212.95377g/mol
- 同位素质量: 212.95377g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 46.9Ų
じっけんとくせい
- 密度みつど: 2.09±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 10.25±0.20(Predicted)
3-bromoimidazo1,2-cpyrimidin-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1659564-0.05g |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 0.05g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1659564-10.0g |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 10g |
$7373.0 | 2023-06-04 | ||
Enamine | EN300-1659564-0.1g |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 0.1g |
$1508.0 | 2023-06-04 | ||
Enamine | EN300-1659564-1000mg |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 1000mg |
$1714.0 | 2023-09-21 | ||
Enamine | EN300-1659564-250mg |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 250mg |
$1577.0 | 2023-09-21 | ||
Enamine | EN300-1659564-5.0g |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 5g |
$4972.0 | 2023-06-04 | ||
Enamine | EN300-1659564-2.5g |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 2.5g |
$3362.0 | 2023-06-04 | ||
Enamine | EN300-1659564-0.5g |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 0.5g |
$1646.0 | 2023-06-04 | ||
Enamine | EN300-1659564-1.0g |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 1g |
$1714.0 | 2023-06-04 | ||
Enamine | EN300-1659564-50mg |
3-bromoimidazo[1,2-c]pyrimidin-5-ol |
1780432-03-2 | 50mg |
$1440.0 | 2023-09-21 |
3-bromoimidazo1,2-cpyrimidin-5-ol 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
3-bromoimidazo1,2-cpyrimidin-5-olに関する追加情報
Comprehensive Guide to 3-Bromoimidazo[1,2-c]pyrimidin-5-ol (CAS No. 1780432-03-2): Properties, Applications, and Market Insights
In the rapidly evolving field of pharmaceutical and agrochemical research, 3-bromoimidazo[1,2-c]pyrimidin-5-ol (CAS No. 1780432-03-2) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its unique imidazo[1,2-c]pyrimidine core and bromo substitution, offers versatile applications in drug discovery and material science. Researchers and industry professionals are increasingly exploring its potential due to its structural features that enable diverse chemical modifications.
The molecular structure of 3-bromoimidazo[1,2-c]pyrimidin-5-ol combines the imidazole and pyrimidine rings, creating a scaffold that's particularly valuable in medicinal chemistry. With a molecular weight of 214.02 g/mol and the presence of both bromo and hydroxyl functional groups, this compound serves as an excellent building block for more complex molecules. Its CAS number 1780432-03-2 has become a frequent search term in scientific databases, reflecting growing interest in its applications.
Recent studies highlight the importance of imidazo[1,2-c]pyrimidine derivatives in developing kinase inhibitors, a hot topic in cancer research. The 3-bromo substitution pattern in particular has shown promise in creating selective inhibitors for various disease targets. This aligns with current pharmaceutical trends focusing on targeted therapies with reduced side effects, making 3-bromoimidazo[1,2-c]pyrimidin-5-ol a compound worth watching in drug development pipelines.
The synthesis of 3-bromoimidazo[1,2-c]pyrimidin-5-ol typically involves multi-step organic reactions starting from commercially available pyrimidine precursors. Modern synthetic approaches emphasize green chemistry principles, addressing the growing demand for environmentally friendly production methods. Researchers are particularly interested in optimizing the bromination step to achieve higher yields of the 3-bromo derivative while minimizing byproducts.
Beyond pharmaceuticals, 3-bromoimidazo[1,2-c]pyrimidin-5-ol finds applications in material science, particularly in the development of organic electronic materials. The compound's conjugated system and ability to participate in hydrogen bonding make it suitable for creating novel organic semiconductors and photovoltaic materials. This dual applicability in both life sciences and advanced materials contributes to its growing commercial importance.
Market analysis indicates increasing demand for imidazo[1,2-c]pyrimidine-based compounds, with CAS 1780432-03-2 appearing more frequently in patent applications. Pharmaceutical companies are actively investigating this chemical space for new therapeutic agents, particularly in oncology and inflammatory diseases. The compound's bromo group serves as an excellent handle for further functionalization through cross-coupling reactions, a feature highly valued in medicinal chemistry.
Quality control of 3-bromoimidazo[1,2-c]pyrimidin-5-ol typically involves HPLC analysis, mass spectrometry, and NMR characterization. The presence of the hydroxyl group at position 5 and the bromo atom at position 3 creates distinct spectroscopic signatures that facilitate purity assessment. These analytical methods ensure the compound meets the stringent requirements of pharmaceutical research and development.
Storage and handling recommendations for 3-bromoimidazo[1,2-c]pyrimidin-5-ol emphasize protection from moisture and light, with suggested storage at 2-8°C under inert atmosphere. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with this brominated heterocycle to maintain safety and compound integrity.
The future outlook for 3-bromoimidazo[1,2-c]pyrimidin-5-ol appears promising, with research publications and patent applications featuring this CAS 1780432-03-2 compound showing steady growth. Its versatility as a synthetic intermediate positions it well to meet the evolving needs of both pharmaceutical and materials science industries. As drug discovery efforts increasingly focus on heterocyclic scaffolds, the demand for high-quality 3-bromoimidazo[1,2-c]pyrimidin-5-ol is expected to rise accordingly.
For researchers considering working with 3-bromoimidazo[1,2-c]pyrimidin-5-ol, it's worth noting that several suppliers now offer this compound in both research and bulk quantities. The growing availability reflects its establishment as an important building block in modern synthetic chemistry. When sourcing this material, verification of the CAS number 1780432-03-2 and comprehensive analytical data are recommended to ensure product quality and consistency.
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